molecular formula C12H18ClNO B7974931 [(3-Chloro-2-methoxyphenyl)methyl](2-methylpropyl)amine

[(3-Chloro-2-methoxyphenyl)methyl](2-methylpropyl)amine

Cat. No.: B7974931
M. Wt: 227.73 g/mol
InChI Key: BEEOGEAKHJENSU-UHFFFAOYSA-N
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Description

(3-Chloro-2-methoxyphenyl)methylamine is an organic compound with the molecular formula C11H16ClNO. It is a derivative of phenylmethylamine, featuring a chloro and methoxy substituent on the phenyl ring and an isobutyl group attached to the amine nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methoxyphenyl)methylamine typically involves the reaction of 3-chloro-2-methoxybenzyl chloride with isobutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methoxyphenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chloro-2-methoxyphenyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-2-methoxyphenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-2-methoxyphenyl)methylamine is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, combined with an isobutyl group on the amine nitrogen. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

N-[(3-chloro-2-methoxyphenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-9(2)7-14-8-10-5-4-6-11(13)12(10)15-3/h4-6,9,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEOGEAKHJENSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C(=CC=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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